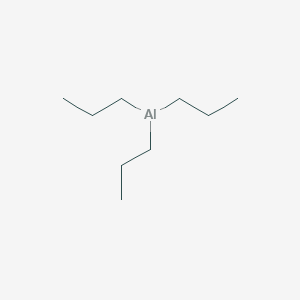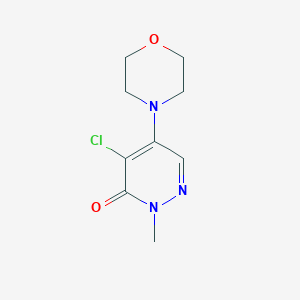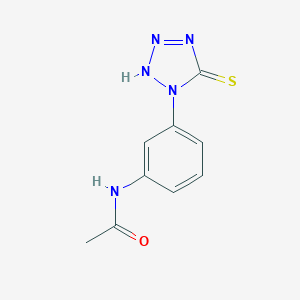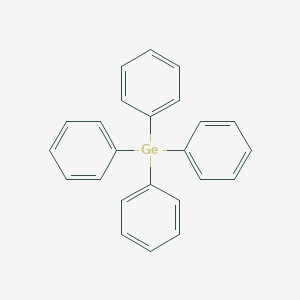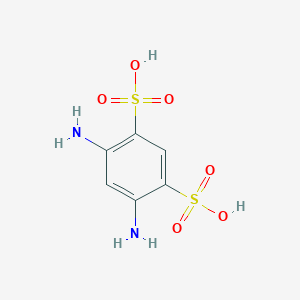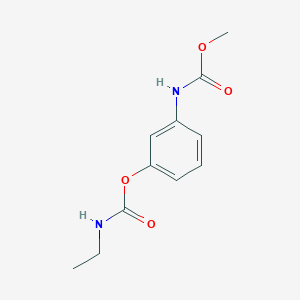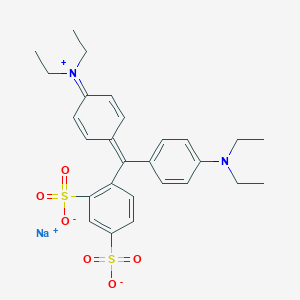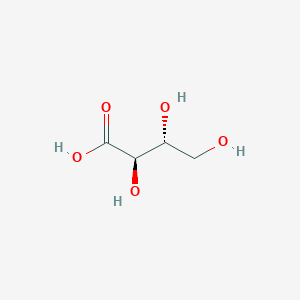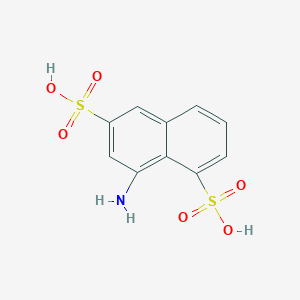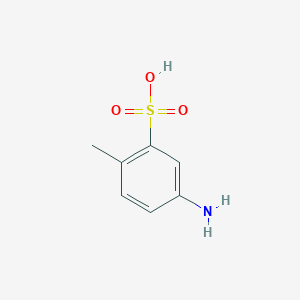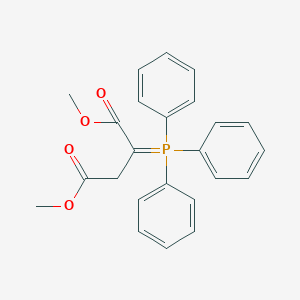
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester, commonly known as dimethyl fumarate (DMF), is an organic compound used in various fields of scientific research. DMF is a white crystalline powder that is soluble in water and has a fruity odor. It is commonly used in the synthesis of polymers, as a flavoring agent, and as a pharmaceutical intermediate. In recent years, DMF has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester's mechanism of action is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Effets Biochimiques Et Physiologiques
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its immunomodulatory effects, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have antioxidant and anti-inflammatory effects. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable under normal laboratory conditions. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also readily available and relatively inexpensive. However, Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has some limitations. It is highly reactive and can react with a variety of compounds, which can make it difficult to work with in some experiments. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester is also toxic and must be handled with care.
Orientations Futures
There are several future directions for research on Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. One area of interest is the development of new therapeutic applications for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has shown promise in the treatment of various diseases, and further research is needed to fully understand its potential. Another area of interest is the development of new synthesis methods for Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. Current methods are relatively inefficient, and there is a need for more sustainable and cost-effective methods. Finally, there is a need for further research on the mechanism of action of Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester. While some progress has been made in understanding its effects, much remains unknown.
Méthodes De Synthèse
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester can be synthesized through various methods, including the reaction of fumaric acid with methanol in the presence of a catalyst, or through the esterification of fumaric acid with methanol in the presence of a dehydrating agent. The latter method is commonly used in industrial production.
Applications De Recherche Scientifique
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been extensively studied for its therapeutic potential in various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease. Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester has been shown to have immunomodulatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This makes it a promising therapeutic agent for autoimmune diseases.
Propriétés
Numéro CAS |
1104-78-5 |
|---|---|
Nom du produit |
Butanedioic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Formule moléculaire |
C24H23O4P |
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
dimethyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C24H23O4P/c1-27-23(25)18-22(24(26)28-2)29(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,18H2,1-2H3 |
Clé InChI |
QPWAALDFLDDMIK-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
SMILES canonique |
COC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



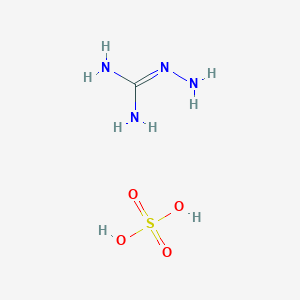
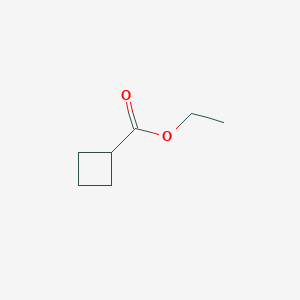
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
